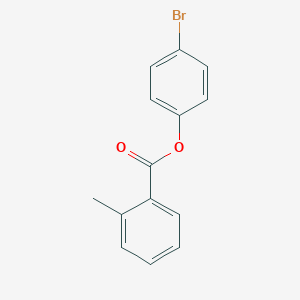

4-Bromophenyl 2-methylbenzoate

Description

Contextual Significance of Halogenated Benzoate (B1203000) Esters in Chemical Research

Halogenated benzoate esters are a class of organic compounds that have garnered significant interest in various fields of chemical research. The inclusion of a halogen atom, such as bromine, chlorine, or fluorine, onto the basic benzoate ester framework can dramatically alter the compound's physical, chemical, and biological properties. This strategic halogenation can influence factors like reactivity, solubility, and the ability to interact with biological targets.

The presence of a halogen can create a site for further chemical modification, making these esters versatile building blocks in organic synthesis. smolecule.com For instance, they are often used in the development of pharmaceuticals, agrochemicals, and advanced materials. smolecule.com The study of halogenated compounds also provides insights into the metabolic pathways of microorganisms and the environmental fate of these chemicals. acs.org

Overview of Structural Classes Relevant to 4-Bromophenyl 2-methylbenzoate (B1238997)

To fully appreciate the characteristics of 4-Bromophenyl 2-methylbenzoate, it is helpful to understand the broader structural classes to which it belongs. These include:

Phenacyl Benzoates: This subclass is characterized by the presence of a phenacyl group. These compounds are particularly noted for their use as photo-removable protecting groups in organic synthesis, a critical application in the construction of complex molecules. nih.goviucr.org They have also been instrumental in the synthesis of various heterocyclic compounds like oxazoles and imidazoles. nih.govnih.gov

The following table provides a summary of the key structural classes and their significance:

| Structural Class | Key Features | Significance in Research |

| Halogenated Benzoate Esters | Contains one or more halogen atoms (F, Cl, Br, I) on the aromatic rings. | Used as intermediates in the synthesis of pharmaceuticals and agrochemicals; allows for the study of halogen effects on chemical and biological activity. smolecule.com |

| Substituted Phenyl Benzoates | One or more substituent groups on the phenyl and/or benzoate rings. | Wide applications in materials science (e.g., liquid crystals) and as intermediates for fine chemicals. tandfonline.com |

| Phenacyl Benzoates | Contains a phenacyl group. | Important as photo-removable protecting groups for carboxylic acids and in the synthesis of heterocyclic compounds. nih.goviucr.org |

Research Findings on Related Brominated Benzoates

Detailed research has been conducted on various brominated benzoate esters, providing valuable comparative data. For instance, the synthesis of 2-acetyl-4-bromophenyl 4-methylbenzoate involves the reaction of 1-(5-bromo-2-hydroxyphenyl)ethanone with 4-methylbenzoic acid in the presence of pyridine (B92270) and phosphorus oxychloride. derpharmachemica.com This compound can then be transformed into 1-(5-bromo-2-hydroxyphenyl)-3-p-tolylpropane-1,3-dione through a Baker-Venkataraman rearrangement. derpharmachemica.com

Another well-studied compound is 2-(4-Bromophenyl)-2-oxoethyl 2-methylbenzoate . Its synthesis is achieved by reacting 2-methylbenzoic acid with 2-bromo-1-(4-bromophenyl)ethanone in dimethylformamide with potassium carbonate as a base. nih.gov The crystal structure of this compound has been determined, revealing a dihedral angle of 66.66 (8)° between the bromo- and methyl-substituted benzene (B151609) rings. nih.gov

The table below summarizes the properties of several related brominated and substituted benzoate esters:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Findings |

| This compound | Not readily available | C₁₄H₁₁BrO₂ | 291.14 | Serves as a key subject of this article. |

| 2-acetyl-4-bromophenyl 4-methylbenzoate | Not readily available | C₁₆H₁₃BrO₃ | 333.18 | Synthesized via esterification and can be used to prepare diketones. derpharmachemica.com |

| 2-(4-Bromophenyl)-2-oxoethyl 2-methylbenzoate | Not readily available | C₁₆H₁₃BrO₃ | 333.18 | Synthesized from 2-methylbenzoic acid and 2-bromo-1-(4-bromophenyl)ethanone; crystal structure has been analyzed. nih.gov |

| Methyl 4-bromo-2-methylbenzoate | 99548-55-7 | C₉H₉BrO₂ | 229.07 | A related brominated benzoate ester. chemsrc.com |

| Ethyl 4-bromo-2-methylbenzoate | 220389-34-4 | C₁₀H₁₁BrO₂ | 243.10 | A solid with a boiling point of 289.8±20.0°C. aablocks.com |

| 4-Bromophenyl benzoate | Not readily available | C₁₃H₉BrO₂ | 277.11 | Crystal structure shows a dihedral angle of 58.43 (17)° between the phenyl rings. iucr.org |

| 4-Bromo-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl 4-nitrobenzoate | Not readily available | C₂₁H₁₁BrF₃N₂O₅ | 521.23 | Shows potent inhibitory activity against Mycobacterium tuberculosis. nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C14H11BrO2 |

|---|---|

Molecular Weight |

291.14 g/mol |

IUPAC Name |

(4-bromophenyl) 2-methylbenzoate |

InChI |

InChI=1S/C14H11BrO2/c1-10-4-2-3-5-13(10)14(16)17-12-8-6-11(15)7-9-12/h2-9H,1H3 |

InChI Key |

SBWSQMRGNXVXPD-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)Br |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromophenyl 2 Methylbenzoate and Its Analogues

Synthetic Routes to Phenacyl Esters of 2-Methylbenzoic Acid

Phenacyl esters are a significant class of compounds, and their synthesis is of considerable interest. They can serve as photore-movable protecting groups for carboxylic acids in organic and biochemical synthesis. iucr.org

Synthesis of 2-(4-Bromophenyl)-2-oxoethyl 2-methylbenzoate (B1238997)

The synthesis of 2-(4-bromophenyl)-2-oxoethyl 2-methylbenzoate is achieved through the reaction of 2-methylbenzoic acid with 2-bromo-1-(4-bromophenyl)ethanone. nih.gov In a typical procedure, a mixture of 2-methylbenzoic acid, potassium carbonate, and 2-bromo-1-(4-bromophenyl)ethanone in dimethylformamide is stirred at room temperature. nih.gov This reaction yields colorless, needle-shaped crystals of the product upon cooling, which can be further purified by recrystallization from ethanol. nih.gov A high yield of 96.3% has been reported for this method. nih.gov

A similar procedure using 4-methylbenzoic acid instead of 2-methylbenzoic acid has also been described for the synthesis of the analogous 2-(4-bromophenyl)-2-oxoethyl 4-methylbenzoate. iucr.org This reaction also takes place at room temperature in dimethylformamide with potassium carbonate and yields the product as yellow, needle-shaped crystals with a yield of 90.98%. iucr.org

General Approaches for Substituted 2-(Bromophenyl)-2-oxoethyl Benzoates

The synthesis of various substituted 2-(bromophenyl)-2-oxoethyl benzoates follows a general pattern of reacting a substituted benzoic acid with a brominated phenacyl bromide derivative. For instance, 2-(4-bromophenyl)-2-oxoethyl 2-methoxybenzoate (B1232891) was synthesized by reacting 2-methoxybenzoic acid with 2-bromo-1-(4-bromophenyl)ethanone in dimethylformamide with potassium carbonate at room temperature, yielding 93.8% of the product. nih.gov Similarly, the 4-methoxy isomer, 2-(4-bromophenyl)-2-oxoethyl 4-methoxybenzoate, was prepared from 4-methoxybenzoic acid and 2-bromo-1-(4-bromophenyl)ethanone using sodium carbonate as the base in dimethylformamide, resulting in a high yield. iucr.org

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate involves the reaction of a 4-bromobenzoic acid derivative with chloroacetic acid in dimethylformamide. smolecule.com A general method for such syntheses includes dissolving the sodium salt of the respective benzoic acid in dimethylformamide, adding a chloro-substituted reactant, and heating the mixture under reflux. smolecule.com

These phenacyl benzoate (B1203000) derivatives are valuable in the identification of organic acids and have applications in the synthesis of other organic molecules like oxazoles and imidazoles. nih.govnih.gov

Synthesis of Methyl 4-Bromo-2-methylbenzoate and Related Methyl Esters

Methyl 4-bromo-2-methylbenzoate is a key intermediate in organic synthesis. A common method for its preparation is the esterification of 4-bromo-2-methylbenzoic acid. google.com This is typically achieved by reacting the acid with methanol (B129727) in the presence of a catalytic amount of concentrated sulfuric acid and heating the mixture under reflux for several hours. google.comamazonaws.com An alternative approach involves the bromination of methyl 4-methylbenzoate using bromine and a Lewis acid catalyst like iron(III) bromide. a2bchem.com

Further derivatization of methyl 4-bromo-2-methylbenzoate can be accomplished. For example, the synthesis of methyl 4-bromo-2-(bromomethyl)benzoate is achieved by treating methyl 4-bromo-2-methylbenzoate with N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a solvent such as carbon tetrachloride at elevated temperatures. a2bchem.comchemicalbook.com

The following table summarizes the synthesis of methyl 4-bromo-2-methylbenzoate and a related derivative:

| Product | Starting Materials | Reagents and Conditions | Yield | Reference |

| Methyl 4-bromo-2-methylbenzoate | 4-bromo-2-methylbenzoic acid, Methanol | Concentrated H₂SO₄, reflux | 92% | amazonaws.com |

| Methyl 4-bromo-2-(bromomethyl)benzoate | Methyl 4-bromo-2-methylbenzoate | N-Bromosuccinimide (NBS), Benzoyl peroxide (BPO), CCl₄, 85 °C | 97% | chemicalbook.com |

Preparation of Other Substituted Bromophenyl Benzoates (e.g., 4-Bromophenyl benzoate)

The synthesis of other substituted bromophenyl benzoates, such as 4-bromophenyl benzoate, has been reported through established literature methods. iucr.orgiucr.org The purity of the synthesized compound is often verified by its melting point and characterized using spectroscopic techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. iucr.orgiucr.org Single crystals for X-ray diffraction studies can be obtained by slow evaporation from an ethanolic solution. iucr.orgiucr.org

Derivatization Strategies and Multi-Step Synthesis

Derivatization is a crucial strategy in organic synthesis to modify the chemical and structural properties of molecules. mdpi.com This can enhance their reactivity, improve their analytical detection, or enable further transformations. mdpi.comnih.gov For instance, the derivatization of aldehydes and ketones is often carried out through the formation of hydrazones or oximes. researchgate.net In the context of bromophenyl benzoates, derivatization can lead to a wide array of functionalized compounds.

Multi-step synthesis allows for the construction of complex molecules from simpler starting materials. libretexts.orgyoutube.com A key aspect of designing a multi-step synthesis is retrosynthetic analysis, which involves working backward from the target molecule to identify suitable precursors. youtube.com

An example of a multi-step synthesis involving a bromophenyl moiety is the preparation of 4-{[(4-Bromophenyl)imino]methyl}-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate. This Schiff base ester was synthesized by refluxing a mixture of an aldehyde precursor and 4-bromoaniline (B143363) in absolute ethanol. mdpi.com

Continuous flow synthesis is an emerging technique that offers advantages for multi-step processes, allowing for telescoped reactions where intermediates are generated and consumed in a continuous stream, often leading to higher yields and shorter reaction times. researchgate.net

Advanced Structural Characterization and Crystallographic Analysis of 4 Bromophenyl 2 Methylbenzoate Systems

Single-Crystal X-ray Diffraction Studies

No published data available.

Determination of Molecular Conformation and Dihedral Angles

No published data available.

Analysis of Bond Geometries and Aromatic Ring Orientations

No published data available.

Supramolecular Architecture and Crystal Packing

No published data available.

Intermolecular Hydrogen Bonding Interactions (e.g., C-H···O)

No published data available.

Pi-Stacking and C-H···π Interactions

No published data available.

Halogen Bonding and Other Non-Covalent Forces (e.g., Br···Br interactions)

No published data available.

Until such time as a single-crystal X-ray diffraction study of 4-Bromophenyl 2-methylbenzoate (B1238997) is conducted and the results are made public, a definitive and scientifically accurate article on its advanced structural characterization cannot be produced.

Formation of 1D, 2D, and 3D Crystal Networks

The formation of extended crystal networks in aromatic esters like 4-Bromophenyl 2-methylbenzoate is primarily driven by a combination of weak intermolecular forces, including hydrogen bonds, halogen bonds, and π-π stacking interactions. The specific geometry and interplay of these interactions determine whether the molecules assemble into one-dimensional chains, two-dimensional layers, or complex three-dimensional frameworks.

Research Findings from a Structural Isomer

To understand the crystalline architecture, the structural isomer 4-Methylphenyl 4-bromobenzoate (C₁₄H₁₁BrO₂) offers a well-documented example. In this molecule, the positions of the bromo and methyl substituents are swapped compared to this compound, but the fundamental set of functional groups is the same.

In the crystal structure of 4-Methylphenyl 4-bromobenzoate, molecules are organized into two-dimensional (2D) supramolecular layers. iucr.orgresearchgate.net This layered assembly is primarily constructed through weak C–H···O hydrogen bonds. iucr.orgresearchgate.net These layers, which form parallel to the bc plane of the crystal lattice, are further interconnected along the a-axis by bromine···bromine (Br···Br) halogen bond contacts, with a measured distance of 3.6328 (5) Å. iucr.orgresearchgate.net This inter-layer connection via halogen bonding effectively creates a three-dimensional network.

The molecule itself is not planar, exhibiting a significant twist. The dihedral angle between the mean planes of the two benzene (B151609) rings is 54.43 (7)°. iucr.orgresearchgate.net This twisted conformation influences how the molecules pack together in the crystal lattice.

Crystallographic Data for 4-Methylphenyl 4-bromobenzoate

The following table summarizes the single-crystal X-ray diffraction data for the structural isomer, 4-Methylphenyl 4-bromobenzoate. iucr.org

| Parameter | Value |

| Chemical Formula | C₁₄H₁₁BrO₂ |

| Molecular Weight (Mr) | 291.13 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.0219 (9) |

| b (Å) | 11.3585 (8) |

| c (Å) | 7.5077 (4) |

| β (°) | 99.730 (4) |

| Volume (ų) | 1262.58 (14) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation Type | Mo Kα |

| µ (mm⁻¹) | 3.24 |

Hydrogen Bond Geometry

The weak C–H···O interactions are crucial for the formation of the 2D layers in 4-Methylphenyl 4-bromobenzoate. iucr.org

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

| C3–H3···O1 | 0.93 | 2.67 | 3.483 (4) | 147 |

| C13–H13···O1 | 0.93 | 2.77 | 3.422 (4) | 128 |

In related systems, such as 4-Bromophenyl benzoate (B1203000) , which lacks the methyl group, the molecules assemble into one-dimensional infinite chains. iucr.org Conversely, more complex derivatives like 2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate , which contains an additional oxoethyl linker, are shown to form three-dimensional networks through intermolecular C-H···O hydrogen bonds. nih.gov These examples highlight how subtle changes in the molecular structure can significantly alter the resulting supramolecular architecture, transitioning from 1D to 3D networks.

Spectroscopic Investigation and Computational Validation of 4 Bromophenyl 2 Methylbenzoate and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

In the ¹H NMR spectrum of 4-Bromophenyl 2-methylbenzoate (B1238997), the aromatic region would be complex. The protons on the 4-bromophenyl ring are expected to appear as two doublets (an AA'BB' system), similar to those in 4-bromophenyl benzoate (B1203000). jst.go.jp The protons on the 2-methylbenzoate ring would show a more intricate pattern due to their ortho, meta, and para relationships to both the ester linkage and the methyl group. The methyl group itself would appear as a distinct singlet, likely around 2.2-2.6 ppm. rsc.org

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for 4-Bromophenyl 2-methylbenzoate is expected to show 11 distinct signals in the aromatic region, a signal for the methyl carbon, and a signal for the carbonyl carbon of the ester group. The carbonyl carbon signal is anticipated to appear around 165 ppm. jst.go.jprsc.org The carbon atom bonded to the bromine (C-Br) would be found at approximately 119 ppm, while the other carbons of the aromatic rings would resonate between 120 and 151 ppm. jst.go.jp

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 4-Bromophenyl benzoate Data sourced from CDCl₃ solvent. jst.go.jp

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Chemical Shift (δ/ppm) | Multiplicity/Assignment | Chemical Shift (δ/ppm) | Assignment |

| 8.21-8.19 | d, 2H (benzoyl) | 165.2 | C=O |

| 7.67-7.64 | t, 1H (benzoyl) | 150.3 | C-O (bromophenyl) |

| 7.57-7.51 | m, 4H (benzoyl & bromophenyl) | 134.1 | CH (benzoyl) |

| 7.14-7.11 | d, 2H (bromophenyl) | 132.9 | CH (bromophenyl) |

| 130.5 | CH (benzoyl) | ||

| 129.5 | C (benzoyl) | ||

| 129.0 | CH (benzoyl) | ||

| 123.9 | CH (bromophenyl) |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Phenyl 2-methylbenzoate Data sourced from CDCl₃ solvent. rsc.org

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Chemical Shift (δ/ppm) | Multiplicity/Assignment | Chemical Shift (δ/ppm) | Assignment |

| 8.15 | d, 2H | 165.7 | C=O |

| 7.39-7.47 | m, 3H | 150.8 | C-O (phenyl) |

| 7.19-7.32 | m, 5H | 141.2 | C-CH₃ |

| 2.58 | s, 3H (CH₃) | 132.7 | CH |

| 131.9 | CH | ||

| 131.1 | CH | ||

| 129.4 | C | ||

| 128.5 | CH | ||

| 125.9 | CH | ||

| 125.7 | CH | ||

| 121.8 | CH |

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is expected to display several characteristic absorption bands.

The most prominent feature would be the strong carbonyl (C=O) stretching vibration of the ester group, which typically appears in the range of 1730-1750 cm⁻¹. derpharmachemica.com The presence of aromatic rings would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C in-ring stretching vibrations at approximately 1600-1450 cm⁻¹. rsc.orgsigmaaldrich.com The ester C-O stretching vibrations are expected to produce two bands, one for the C(=O)-O linkage and another for the O-C (aryl) linkage, typically found between 1300 and 1100 cm⁻¹. rsc.org Finally, the carbon-bromine (C-Br) bond stretch would be observed as a weaker absorption in the far-infrared region, generally between 600 and 500 cm⁻¹.

Table 3: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch (Methyl) | 2980-2870 | Medium-Weak |

| Ester C=O Stretch | 1750-1730 | Strong, Sharp |

| Aromatic C=C Stretch | 1600-1450 | Medium-Weak |

| Asymmetric C-O-C Stretch | 1300-1200 | Strong |

| Symmetric C-O-C Stretch | 1150-1100 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (ESI/MS)

Mass spectrometry (MS) provides crucial information about the molecular weight and structural fragments of a compound. The molecular formula for this compound is C₁₄H₁₁BrO₂. Its molecular weight is approximately 290.00 g/mol for the ⁷⁹Br isotope and 292.00 g/mol for the ⁸¹Br isotope. Therefore, the electron ionization mass spectrum (EI-MS) would show a characteristic molecular ion (M⁺) peak cluster at m/z 290 and 292, with nearly equal intensities, which is a distinctive signature of a monobrominated compound. bohrium.com

Upon ionization, the molecular ion can undergo fragmentation. For aromatic esters, a common fragmentation pathway is the cleavage of the ester bond. This would lead to two primary fragment ions:

An acylium ion ([C₈H₇O]⁺) from the 2-methylbenzoyl moiety, with an expected m/z of 119. This is often the base peak in the mass spectra of such benzoates.

A fragment corresponding to the 4-bromophenoxy radical or cation . The 4-bromophenol (B116583) cation ([C₆H₄BrO]⁺) would have an isotopic cluster at m/z 171 and 173.

Further fragmentation of the acylium ion (m/z 119) could lead to the loss of carbon monoxide (CO) to form a phenyl cation at m/z 91, which could further fragment.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Formula |

|---|---|---|---|

| 290 | 292 | Molecular Ion [M]⁺ | [C₁₄H₁₁BrO₂]⁺ |

| 171 | 173 | 4-Bromophenoxy cation | [C₆H₄BrO]⁺ |

| 119 | 119 | 2-Methylbenzoyl acylium ion | [C₈H₇O]⁺ |

Comparative Analysis of Experimental Spectroscopic Data with Quantum Chemical Predictions

In modern chemical analysis, quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for predicting and corroborating experimental spectroscopic data. These computational methods can predict NMR chemical shifts (¹H and ¹³C), vibrational frequencies (FTIR), and electronic transitions (UV-Vis) with a high degree of accuracy.

For a molecule like this compound, where experimental data is scarce, DFT calculations would be invaluable. By creating a 3D model of the molecule and performing geometry optimization, one can calculate its lowest energy conformation. From this optimized structure, theoretical NMR and FTIR spectra can be generated.

FTIR Prediction: The calculation of vibrational frequencies and their corresponding intensities can generate a theoretical FTIR spectrum. Comparing this with an experimental spectrum helps in the definitive assignment of vibrational modes, especially in the complex fingerprint region.

Mass Spectra Prediction: While more complex, methods like Quantum Chemistry Electron Ionization Mass Spectrometry (QCEIMS) can simulate fragmentation pathways and predict the resulting mass spectra. This can help in understanding the fragmentation mechanisms of new molecules.

Studies on related aromatic esters and halogenated compounds have shown a good correlation between DFT-predicted spectra and experimental results, making it a reliable validation method. Such a computational investigation of this compound would provide a robust theoretical foundation for its spectroscopic properties, guiding future experimental work.

Computational Chemistry and Theoretical Modeling of Brominated Benzoate Esters

Electronic Structure Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. semanticscholar.org DFT calculations, particularly using the B3LYP functional with a 6-31G* basis set, have been effectively used to optimize the geometry and predict the electronic properties of related brominated benzoate (B1203000) esters. usm.myresearchgate.net For a molecule like 4-Bromophenyl 2-methylbenzoate (B1238997), DFT calculations would be crucial in determining bond lengths, bond angles, and dihedral angles of its most stable conformation.

In a computational study of the analogous 2-(4-bromophenyl)-2-oxoethyl 3-methylbenzoate, DFT calculations were performed to achieve a full geometry optimization. acs.org This process identifies the lowest energy structure of the molecule. The presence of the bromine atom and the ester group significantly influences the electronic distribution across the molecule. The electron-withdrawing nature of the bromine atom and the carbonyl group in the ester linkage affects the electron density of the aromatic rings. usm.my

These calculations provide a foundational understanding of the molecule's stability and are the starting point for further computational analysis, including the prediction of spectroscopic data and reactivity. The optimization of the molecular structure is a critical step that ensures the accuracy of subsequent computational predictions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations are instrumental in predicting spectroscopic parameters, which can then be compared with experimental data for validation.

Vibrational Frequencies: DFT calculations are widely used to compute the vibrational frequencies of molecules, which correspond to the peaks observed in Infrared (IR) and Raman spectra. For the related compound, 2-(4-bromophenyl)-2-oxoethyl 3-methylbenzoate, a detailed vibrational analysis was conducted using DFT with the B3LYP/6-31G(d,p) basis set. acs.org The calculated frequencies were scaled to correct for anharmonicity and to improve agreement with experimental data.

Key vibrational modes for 4-Bromophenyl 2-methylbenzoate would include:

C=O Stretching: The carbonyl group of the ester would exhibit a strong stretching vibration, typically in the range of 1700-1750 cm⁻¹. For a similar compound, this was observed around 1725 cm⁻¹.

C-O Stretching: The C-O single bond stretching of the ester group would also be present.

C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected at lower wavenumbers.

Aromatic C-H and C=C Stretching: These vibrations are characteristic of the benzene (B151609) rings.

A hypothetical table of selected calculated vibrational frequencies for this compound, based on data from analogous compounds, is presented below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O Stretch | ~1730 |

| Aromatic C=C Stretch | ~1600-1450 |

| C-O Stretch | ~1250 |

| C-Br Stretch | ~600-500 |

This table is illustrative and based on typical values for similar functional groups.

Conformational Energy Landscape and Dynamic Studies

The three-dimensional structure and flexibility of a molecule are defined by its conformational energy landscape. For this compound, rotation around the single bonds, particularly the ester linkage, gives rise to different conformers with varying energies.

A key aspect of the conformational analysis is the determination of the dihedral angle between the two aromatic rings. In the crystal structure of the related compound 2-(4-bromophenyl)-2-oxoethyl 2-methylbenzoate, the dihedral angle between the bromophenyl and methyl-substituted benzene rings was found to be 66.66(8)°. Similarly, for 2-(4-bromophenyl)-2-oxoethyl 4-methylbenzoate, this angle was 80.70(7)°. This suggests that the two rings in this compound are likely not coplanar, adopting a twisted conformation.

Potential energy surface scans, performed using computational methods, can map the energy changes as a function of bond rotation. This allows for the identification of the most stable conformer (global minimum) and other low-energy conformers (local minima), as well as the energy barriers for interconversion between them. Such studies are crucial for understanding how the molecule might interact with other molecules or biological targets.

Molecular Orbital Analysis and Charge Distribution Studies

Molecular Orbital Analysis: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

For related brominated esters, HOMO and LUMO distributions have been visualized using DFT. acs.org In this compound, the HOMO is expected to be localized primarily on the more electron-rich 2-methylbenzoate ring, while the LUMO is likely to be distributed over the electron-deficient bromophenyl ring and the carbonyl group. A smaller HOMO-LUMO gap would imply higher reactivity.

Charge Distribution Studies: Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the distribution of electronic charge on each atom of the molecule. acs.org This provides insight into the molecule's polarity and the electrostatic potential. The oxygen atoms of the ester group and the bromine atom are expected to carry partial negative charges, while the carbonyl carbon and the carbon attached to the bromine would be electron-deficient and carry partial positive charges. This charge distribution is critical in determining the sites for electrophilic and nucleophilic attack.

A hypothetical Mulliken charge distribution for selected atoms in this compound is shown in the table below.

| Atom | Hypothetical Mulliken Charge (a.u.) |

| Carbonyl Oxygen (O=C) | -0.5 to -0.6 |

| Ester Oxygen (O-C) | -0.4 to -0.5 |

| Bromine (Br) | -0.1 to -0.2 |

| Carbonyl Carbon (C=O) | +0.6 to +0.7 |

This table is illustrative and based on general principles and data from similar compounds.

Theoretical Mechanistic Insights into Reactivity

Computational modeling can provide valuable insights into the potential reaction mechanisms of this compound. The bromine atom on the phenyl ring makes it a suitable substrate for various cross-coupling reactions, such as Suzuki or Stille coupling, which are important for forming new carbon-carbon bonds. DFT calculations can be used to model the transition states and intermediates of these reactions, helping to understand the reaction pathways and predict the regioselectivity of further functionalization. usm.my

The reactivity of the ester group can also be studied theoretically. For instance, the hydrolysis of the ester can be modeled to understand its stability under different pH conditions. The charge distribution and molecular orbital analysis discussed previously can help in identifying the most probable sites for chemical reactions. For example, nucleophilic attack is likely to occur at the electrophilic carbonyl carbon. acs.org

Furthermore, theoretical studies on the photochemical reactivity of related phenacyl esters have shown that they can undergo cleavage reactions through radical intermediates. While this compound lacks the phenacyl moiety, understanding the theoretical principles of such reactions in similar systems can provide a basis for predicting its behavior under photochemical conditions.

Chemical Reactivity and Reaction Mechanisms of 4 Bromophenyl 2 Methylbenzoate Derivatives

Photochemical Reactivity: Photocleavage Processes

The photochemical behavior of 4-bromophenyl 2-methylbenzoate (B1238997) is characterized by the cleavage of its chemical bonds upon absorption of light. This process is of significant interest for its potential applications in photolithography and as a source of reactive intermediates.

While direct studies on 4-bromophenyl 2-methylbenzoate are not extensively documented, the photochemical reactions of related aromatic esters suggest that upon irradiation, the primary process is the homolytic cleavage of the ester bond (photo-Fries rearrangement) or the carbon-bromine bond. The absorption of UV light can lead to the formation of several radical intermediates.

The initiation step involves the generation of a 4-bromophenoxy radical and a 2-methylbenzoyl radical. Alternatively, cleavage of the C-Br bond can produce a 4-(2-methylbenzoyloxy)phenyl radical and a bromine radical. These highly reactive radical species can then participate in a variety of secondary reactions, including hydrogen abstraction from the solvent or other molecules, or recombination to form various products. The presence of the bromine atom can also influence the excited state chemistry, potentially favoring intersystem crossing to a triplet state, which can have different reactivity patterns compared to the singlet state.

Quantum yield studies are crucial for understanding the efficiency of photochemical processes. For related compounds, the quantum yield of photocleavage is highly dependent on the solvent and the wavelength of light used. In general, the photo-Fries rearrangement is known to proceed from the excited singlet state. The process involves the formation of a solvent-caged radical pair, which can either recombine to form ortho- and para-hydroxyketones or diffuse apart to yield free radicals that can lead to other products. The quantum yield for the disappearance of the starting material and the formation of products provides insight into the relative importance of these different pathways.

Radical Intermediates and Chain Reaction Pathways

Rearrangement Reactions (e.g., Baker-Venkataraman Transformation, Fries Rearrangement, Beckmann Rearrangement)

Rearrangement reactions offer a powerful tool for the structural modification of organic molecules.

Baker-Venkataraman Transformation: This rearrangement is not directly applicable to this compound itself. The Baker-Venkataraman rearrangement is a process used to synthesize 1,3-diketones from o-acyloxyacetophenones. To utilize this reaction, this compound would first need to be converted into a suitable precursor, such as an o-hydroxyacetophenone derivative.

Fries Rearrangement: The Fries rearrangement is a more relevant transformation for this compound. This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid like aluminum chloride. In the case of this compound, the Fries rearrangement would be expected to yield a mixture of ortho- and para-acylphenols. However, since the para position is blocked by the bromine atom, the primary product would be 2-hydroxy-5-bromophenyl(o-tolyl)methanone. The reaction proceeds through the formation of an acylium ion, which then attacks the aromatic ring via an electrophilic aromatic substitution mechanism.

Beckmann Rearrangement: The Beckmann rearrangement is a reaction that converts an oxime to an amide. This reaction is not directly applicable to this compound. However, if the product of a Fries rearrangement (a hydroxyketone) is converted to its corresponding oxime, this derivative could then undergo a Beckmann rearrangement.

Catalytic Transformations Involving Bromine Functionality (e.g., Palladium-Catalyzed Coupling Reactions)

The bromine atom on the phenyl ring of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Common palladium-catalyzed reactions for aryl bromides include the Suzuki, Heck, and Sonogashira couplings.

| Reaction | Reactant | Catalyst | Product |

| Suzuki Coupling | Aryl or vinyl boronic acid | Pd(PPh₃)₄ | Biaryl or vinyl arene |

| Heck Coupling | Alkene | Pd(OAc)₂ | Substituted alkene |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₄, CuI | Aryl alkyne |

In a typical Suzuki coupling, this compound would be reacted with a boronic acid in the presence of a palladium catalyst and a base to form a biaryl compound. The Heck reaction would involve the coupling of this compound with an alkene to form a new substituted alkene. The Sonogashira coupling would react this compound with a terminal alkyne to produce an aryl alkyne. These transformations are highly versatile and allow for the introduction of a wide range of substituents at the position of the bromine atom.

Hydrolytic Stability and Ester Cleavage Mechanisms

The hydrolytic stability of this compound is a measure of its resistance to cleavage of the ester bond in the presence of water. Ester hydrolysis can be catalyzed by either acid or base.

Under basic conditions, the hydrolysis occurs via a nucleophilic acyl substitution mechanism. A hydroxide (B78521) ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the 4-bromophenoxide leaving group to yield 2-methylbenzoic acid and 4-bromophenol (B116583). The rate of this reaction is dependent on the concentration of the hydroxide ion.

Under acidic conditions, the carbonyl oxygen is first protonated, which activates the ester towards nucleophilic attack by water. A tetrahedral intermediate is formed, which then eliminates 4-bromophenol to give the protonated 2-methylbenzoic acid. The presence of the electron-withdrawing bromine atom on the phenoxy group makes it a better leaving group, which can facilitate the hydrolysis compared to an unsubstituted phenyl ester.

The hydrolytic stability is an important consideration for the storage and handling of this compound, as well as for its use in applications where it may be exposed to aqueous environments.

Applications in Advanced Organic Synthesis and Materials Science

Role as Synthetic Intermediates and Building Blocks

4-Bromophenyl 2-methylbenzoate (B1238997) and its structural isomers serve as crucial synthetic intermediates for constructing complex organic molecules. The bromine atom on the phenyl ring is particularly useful as it can be readily substituted or used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. This reactivity makes it a valuable building block in multi-step syntheses.

For instance, the precursor to 4-Bromophenyl 2-methylbenzoate, 4-bromo-2-methylbenzoic acid, is a key starting material for various synthetic routes. google.com This acid can be esterified to produce the title compound, which can then undergo further reactions. google.com A closely related compound, 2-acetyl-4-bromophenyl 4-methylbenzoate, is synthesized from 1-(5-bromo-2-hydroxyphenyl)ethanone and 4-methylbenzoic acid. This intermediate is then used in the Baker-Venkataraman transformation to produce 1,3-dicarbonyl compounds, which are themselves versatile precursors for various heterocycles. derpharmachemica.com The strategic placement of the bromo and ester groups allows for sequential and regioselective modifications, making these compounds valuable assets in the synthesis of pharmaceuticals and agrochemicals.

Utilization as Photo-Cleavable Protecting Groups in Organic Chemistry

Derivatives of phenacyl benzoate (B1203000), which share a similar structural motif with isomers of this compound, are recognized for their application as photo-removable (photolabile) protecting groups for carboxylic acids. iucr.orgnih.gov A photolabile protecting group is a chemical moiety that can be removed from a molecule using light, offering a mild and highly selective method of deprotection. wikipedia.org This technique is advantageous in the synthesis of sensitive biomolecules and in combinatorial chemistry. sonar.ch

Specifically, compounds like 2-(4-bromophenyl)-2-oxoethyl 2-methylbenzoate and 2-(4-bromophenyl)-2-oxoethyl 4-methylbenzoate undergo photolysis under neutral and mild conditions. iucr.orgnih.goviucr.org The presence of the 4-bromophenyl group can influence the photochemical properties of the molecule. iucr.org The cleavage of these phenacyl esters is a key step in liberating the protected carboxylic acid, a process that is valuable in both organic synthesis and biochemistry. iucr.orgnih.gov While direct studies on this compound itself as a photolabile group are less common, the established reactivity of its isomers highlights the potential of this structural class in photochemistry. acs.org

Precursors for Heterocyclic Compound Synthesis (e.g., Oxazoles, Imidazoles, Benzoxazepines)

The structural framework of this compound and its derivatives is highly conducive to the synthesis of various heterocyclic compounds, which are core components of many pharmaceuticals and biologically active molecules.

Oxadiazoles: The direct precursor, 4-bromo-2-methylbenzoic acid, can be successfully used in one-pot reactions to synthesize complex 2,5-disubstituted 1,3,4-oxadiazoles. nih.govacs.org For example, the reaction of 4-bromo-2-methylbenzoic acid with 4-iodopyridine (B57791) yields 2-(4-bromo-2-methylphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole. nih.govacs.org Similarly, 1,2,4-oxadiazoles containing a 4-bromophenyl group have been synthesized and evaluated for their anticancer properties. nih.gov

Oxazoles and Imidazoles: Phenacyl benzoate derivatives, which are structural isomers of the title compound, are frequently employed as precursors in the synthesis of oxazoles and imidazoles. iucr.orgnih.goviucr.orgnih.goviucr.orgiucr.org The synthesis often involves the cyclization of these precursors under specific reaction conditions. While many general methods exist for imidazole (B134444) synthesis, the use of bromophenyl-containing starting materials is a common strategy to introduce this functional group into the final heterocyclic product. acs.orgorganic-chemistry.orgscribd.comresearchgate.net

Benzoxazepines: The utility of phenacyl benzoates also extends to the synthesis of benzoxazepines. iucr.orgiucr.orgnih.goviucr.org These seven-membered heterocyclic compounds are of pharmacological interest due to their activity on the central nervous system. arkat-usa.org

The following table summarizes some heterocyclic compounds synthesized from precursors related to this compound.

Table 1: Heterocyclic Synthesis Applications| Target Heterocycle | Precursor/Related Compound | Research Finding | Citations |

|---|---|---|---|

| 1,3,4-Oxadiazole | 4-Bromo-2-methylbenzoic acid | Used in a one-pot synthesis to produce 2-(4-bromo-2-methylphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole. | nih.govacs.org |

| 1,2,4-Oxadiazole | 4-Bromobenzoic acid | Used to synthesize 1-(4-(5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl)benzyl)-5-fluorouracil derivatives. | nih.gov |

| Oxazole (B20620) | 2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate | Phenacyl benzoates are versatile precursors for oxazole synthesis. | iucr.orgnih.gov |

| Imidazole | 2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate | Phenacyl benzoates are known intermediates in the synthesis of imidazoles. | iucr.orgnih.gov |

| Benzoxazepine | 2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate | Phenacyl benzoates find applications in the synthesis of benzoxazepines. | iucr.orgnih.gov |

Integration into More Complex Molecular Architectures (e.g., Terpyridines, Oxadiazoles, Chalcones)

The utility of this compound and its precursors extends to the construction of larger, more intricate molecular architectures with applications in materials science and medicinal chemistry.

Oxadiazoles: As previously mentioned, the precursor 4-bromo-2-methylbenzoic acid is a key building block for synthesizing highly substituted 1,3,4-oxadiazoles. nih.govacs.org These compounds are of interest in materials science for their potential electronic and photophysical properties.

Terpyridines: The "4-bromophenyl" unit is a fundamental component in the synthesis of functionalized terpyridines, such as 4'-(4-bromophenyl)-2,2':6',2''-terpyridine. researchgate.netznaturforsch.com Terpyridines are powerful ligands that coordinate with metal ions to form well-defined, rigid-rod type complexes, which are central to the development of supramolecular assemblies and functional materials. znaturforsch.com The synthesis of these molecules can be achieved on a large scale, making them accessible for various applications. znaturforsch.com The bromo-substituent on the terpyridine can be further functionalized, expanding its utility. researchgate.net

Chalcones and their Derivatives: A structural isomer, 2-acetyl-4-bromophenyl 4-methylbenzoate, serves as an intermediate in the synthesis of 1-(5-bromo-2-hydroxyphenyl)-3-p-tolylpropane-1,3-dione via a Baker-Venkataraman transformation. derpharmachemica.com This product is a β-diketone, a class of compounds that are precursors to chalcones and are known to be vital mediators in the synthesis of numerous heterocyclic compounds. derpharmachemica.com

The table below highlights the integration of related compounds into complex molecular structures.

Table 2: Integration into Complex Architectures| Target Architecture | Precursor/Related Compound | Synthetic Utility | Citations |

|---|---|---|---|

| Substituted 1,3,4-Oxadiazoles | 4-Bromo-2-methylbenzoic acid | Direct precursor in a one-pot synthesis of complex oxadiazoles. | nih.govacs.org |

| 4'-(4-Bromophenyl)-terpyridine | 4-Bromobenzaldehyde (related starting material) | The 4-bromophenyl moiety is a key building block for this important ligand. | znaturforsch.com |

| 1,3-Diketones (Chalcone precursors) | 2-Acetyl-4-bromophenyl 4-methylbenzoate | Intermediate in the synthesis of 1,3-diones via Baker-Venkataraman rearrangement. | derpharmachemica.com |

Exploration in Supramolecular Chemistry

The chemical properties of this compound and its derivatives make them interesting candidates for exploration in supramolecular chemistry. This field focuses on chemical systems composed of multiple molecules linked by non-covalent interactions.

The most direct link is through the synthesis of ligands like 4'-(4-bromophenyl)-2,2':6',2''-terpyridine. researchgate.net These terpyridine-based molecules are workhorses in supramolecular chemistry, used to construct metal-organic polymers, molecular wires, and other complex assemblies driven by metal-ligand coordination. znaturforsch.com The ability to introduce functional groups onto the terpyridine, often via reactions involving the bromo-substituent, allows for the fine-tuning of the properties of the resulting supramolecular structures. researchgate.net

Furthermore, the crystal structures of related phenacyl benzoate derivatives reveal the presence of intermolecular interactions such as C-H···O and C-H···π hydrogen bonds. iucr.orgnih.gov These weak interactions play a crucial role in directing the self-assembly of molecules in the solid state, influencing crystal packing and material properties. The interplay of the bromo-substituted and methyl-substituted benzene (B151609) rings can lead to specific three-dimensional networks, a fundamental concept in crystal engineering and supramolecular chemistry. iucr.orgnih.gov

Future Research Directions and Unexplored Frontiers in 4 Bromophenyl 2 Methylbenzoate Research

Development of Green Chemistry Synthetic Routes

Traditional synthetic methods for esters often rely on harsh conditions and hazardous materials. Future research should prioritize the development of environmentally benign synthetic pathways for 4-Bromophenyl 2-methylbenzoate (B1238997), aligning with the principles of green chemistry. mygreenlab.org Key areas of focus could include:

Photocatalysis: Utilizing visible-light-driven photocatalytic systems could offer a low-energy pathway for the esterification or cross-coupling reactions needed to synthesize the target molecule. rsc.orgmdpi.com Heterogeneous photocatalysts, such as titanium dioxide (TiO2), could be employed to facilitate the reaction, allowing for easy separation and catalyst recycling. nih.gov

Mechanochemistry: Solvent-free reaction conditions, such as those achieved through grinding or ball-milling, represent a significant step forward in reducing chemical waste. ubc.ca Investigating the solid-state synthesis of 4-Bromophenyl 2-methylbenzoate could lead to higher efficiency and a dramatically improved environmental footprint.

Transition-Metal-Free Catalysis: To circumvent the toxicity and cost associated with many transition-metal catalysts (e.g., Palladium) used in cross-coupling reactions, research into metal-free alternatives is crucial. acs.org

Bio-based Solvents and Reagents: Exploring the use of renewable starting materials and safer, bio-based solvents would further enhance the sustainability of the synthesis process.

A comparative table of potential green synthesis strategies is presented below.

| Synthesis Strategy | Core Principle | Potential Advantages | Research Focus |

| Photocatalysis | Use of light to drive chemical reactions with a catalyst. | Mild reaction conditions, high selectivity, use of renewable energy. rsc.org | Screening of photocatalysts (e.g., TiO2, g-C3N4), optimization of light source and reaction conditions. nih.govuva.nl |

| Mechanochemistry | Reactions induced by mechanical force (e.g., grinding). | Reduced or eliminated solvent use, high reaction rates, novel reactivity. ubc.ca | Optimization of milling parameters, study of solid-state reaction mechanisms. |

| Metal-Free Coupling | Avoiding transition metals in C-C or C-O bond formation. | Reduced toxicity, lower cost, simplified purification. acs.org | Development of organocatalysts or base-mediated coupling protocols. |

| Flow Chemistry | Continuous processing in microreactors. | Enhanced safety, precise control over reaction parameters, easy scalability. | Design of flow reactors, optimization of residence time and temperature. |

Advanced In-situ Spectroscopic Techniques for Reaction Monitoring

To optimize both traditional and green synthetic routes, a deeper understanding of the reaction dynamics is necessary. Advanced in-situ spectroscopic techniques can provide real-time data on the concentration of reactants, intermediates, and products.

Future research should involve the application of techniques such as:

In-situ Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These methods can be used to track the formation and consumption of key functional groups, helping to identify reaction intermediates and determine kinetic profiles. This is particularly valuable for complex reactions where transient species may dictate the final product distribution and purity.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: For homogenous reactions, in-situ NMR can provide detailed structural information about all species in the reaction mixture, offering unparalleled insight into the reaction mechanism.

By implementing these techniques, researchers can rapidly optimize reaction conditions (e.g., temperature, catalyst loading, reaction time) to maximize yield and minimize the formation of byproducts, a critical step in developing efficient and scalable processes.

Machine Learning and AI in Predicting Reactivity and Properties

The intersection of artificial intelligence (AI) and chemistry presents a transformative frontier. rjptonline.org For this compound, machine learning (ML) models could be developed to accelerate research and discovery. beilstein-journals.orgresearchgate.net

Reaction Optimization: ML algorithms can be trained on large datasets of chemical reactions to predict the optimal conditions for synthesizing this compound. beilstein-journals.org By inputting the structures of the reactants (4-bromophenol and 2-methylbenzoyl chloride, or similar precursors), a model could suggest the most effective catalyst, solvent, and temperature, significantly reducing the need for empirical trial-and-error experimentation. rjptonline.org The inclusion of data from failed experiments is crucial for building robust and accurate predictive models. nih.gov

Property Prediction: AI can be used to predict the physicochemical and biological properties of this compound and its hypothetical derivatives. cmu.edu Computational tools can estimate parameters like solubility, melting point, and potential bioactivity, allowing for the in silico screening of novel compounds before committing to their synthesis.

| AI/ML Application | Input Data | Predicted Output | Potential Impact |

| Reaction Yield Prediction | Reactant structures, reagents, solvent, temperature. | Percentage yield. cmu.edu | Prioritizes high-yielding synthetic routes, saving time and resources. |

| Optimal Condition Recommendation | Target molecule structure (this compound). | Catalyst, solvent, temperature, reagents. beilstein-journals.org | Accelerates process development and optimization. |

| Physicochemical Property Prediction | Molecular structure. | Solubility, melting point, logP, etc. | Guides formulation and application design. |

| Bioactivity Prediction | Molecular structure. | Potential as an inhibitor for specific enzymes (e.g., tyrosinase). core.ac.uknih.gov | Focuses synthetic efforts on derivatives with the highest therapeutic potential. |

Design and Synthesis of Novel Derivatives with Tunable Properties

The core structure of this compound serves as a versatile scaffold for the design of new molecules with tailored functionalities. A systematic exploration of its chemical space could yield derivatives with enhanced or entirely new properties.

A focused research program could involve:

Halogen Substitution: Replacing the bromine atom with other halogens (F, Cl, I) to modulate the strength of halogen bonding and electronic properties. Fluorinated analogs, for instance, often exhibit increased metabolic stability.

Scaffold Modification: Altering the substitution pattern on the aromatic rings or replacing the methyl group with other functional groups (e.g., trifluoromethyl, cyano).

Functional Elaboration: Using the existing functional groups as handles for further reactions. The bromo-substituent, for example, is a prime site for palladium-catalyzed cross-coupling reactions to introduce new aryl or alkyl groups. nih.gov

Such a program could lead to the discovery of novel compounds for applications in pharmaceuticals (e.g., enzyme inhibitors nih.gov), and materials science. researchgate.net

Deepening Understanding of Intermolecular Forces and Crystal Engineering

The arrangement of molecules in the solid state dictates crucial material properties like melting point, solubility, and bioavailability. Crystal engineering, the rational design of crystalline solids, offers a powerful approach to controlling these properties. amercrystalassn.org

For this compound, future research should focus on:

Structural Characterization: A detailed single-crystal X-ray diffraction study is fundamental to understanding its three-dimensional packing structure.

Analysis of Intermolecular Interactions: Computational tools like Hirshfeld surface analysis and Density Functional Theory (DFT) can be used to visualize and quantify the non-covalent interactions governing the crystal packing, such as halogen bonds (Br···O), C-H···O hydrogen bonds, and π-π stacking. bohrium.comekb.eg

Polymorph and Co-crystal Screening: A thorough investigation into the existence of different crystalline forms (polymorphs) or the formation of co-crystals with other molecules could reveal new solid forms with improved properties. The ester linkage and bromine atom are excellent synthons for directing intermolecular interactions in a predictable manner. nih.gov

Understanding these forces is the first step toward the rational design of new crystalline materials based on the this compound scaffold with predictable and desirable properties. acs.orgsoton.ac.uk

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for preparing 4-Bromophenyl 2-methylbenzoate?

- Answer : The synthesis typically involves esterification between 2-methylbenzoic acid and 4-bromophenol derivatives. Key steps include activation of the carboxylic acid (e.g., via thionyl chloride to form an acid chloride) followed by nucleophilic acyl substitution with 4-bromophenol. Reaction optimization may require anhydrous conditions, catalytic acid/base, and temperature control (e.g., reflux in dichloromethane or THF). Purity is confirmed via melting point analysis and HPLC .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Answer :

- NMR : H and C NMR identify aromatic proton environments and confirm ester linkage formation (e.g., downfield shifts for carbonyl carbons ~165–170 ppm).

- IR : Strong absorption bands at ~1720 cm (C=O stretch) and 1250–1100 cm (C-O ester).

- X-ray Crystallography : Resolves molecular geometry; SHELX software is widely used for structure refinement .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer : Despite limited toxicological data, standard precautions include:

- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of dust.

- First Aid : Immediate flushing with water for eye/skin exposure; seek medical attention if ingested .

Advanced Research Questions

Q. How can contradictory NMR data arising from dynamic rotational isomerism be resolved during structural analysis?

- Answer : Rotational barriers in esters can split signals. Techniques include:

- Variable-Temperature NMR : Cooling samples to slow isomer interconversion.

- 2D NMR (NOESY/ROESY) : Identifies spatial correlations between protons.

- Computational Modeling : DFT calculations (e.g., Gaussian) predict energy barriers and preferred conformers .

Q. What strategies mitigate low crystallinity in this compound for X-ray studies?

- Answer :

- Solvent Screening : Use mixed solvents (e.g., ethanol/water) to induce slow crystallization.

- Seeding : Introduce pre-formed microcrystals to guide growth.

- Cryocooling : Stabilize crystals at 100 K during data collection to reduce thermal motion artifacts .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Answer : The electron-withdrawing bromine enhances electrophilicity at the aromatic ring, facilitating oxidative addition with palladium catalysts. However, steric hindrance from the 2-methyl group may require tailored ligands (e.g., SPhos) to improve yields. Kinetic studies using GC-MS can optimize reaction conditions .

Q. What analytical approaches validate the absence of hydrolytic degradation in stored samples?

- Answer :

- Stability Testing : Monitor via HPLC at intervals under varying conditions (humidity, temperature).

- Mass Spectrometry (LC-MS) : Detects hydrolysis products (e.g., 2-methylbenzoic acid).

- Karl Fischer Titration : Quantifies moisture content in samples to assess degradation risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.